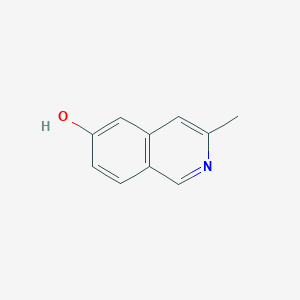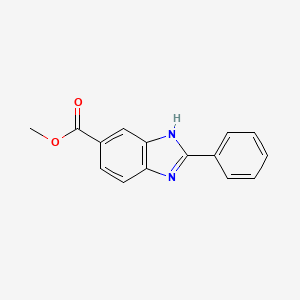
METHYL 2-PHENYL-3H-1,3-BENZODIAZOLE-5-CARBOXYLATE
描述
Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to a diazole ring. Benzodiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
作用机制
Target of Action
Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .
Mode of Action
It’s worth noting that certain imidazole derivatives have been found to act as microtubule targeting agents (mtas), inducing cell death through mitotic arrest . This mechanism preferentially affects rapidly dividing cancer cells over slowly proliferating normal cells .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence the bioavailability of its derivatives .
Result of Action
Certain imidazole derivatives have been found to induce cell death through mitotic arrest, preferentially affecting rapidly dividing cancer cells .
Action Environment
The solubility of imidazole in water and other polar solvents could potentially influence the action of its derivatives in different environments .
生化分析
Biochemical Properties
Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with microtubule-targeting agents, inducing cell death through mitotic arrest . This interaction is crucial for its potential anti-tumor activity, as it preferentially affects rapidly dividing cancer cells over normal cells.
Cellular Effects
Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate influences various cellular processes. It has been observed to cause cell death in leukemic cells at micromolar concentrations . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can lead to the loss of cell population, escalated membrane permeability, and collapsed mitochondrial membrane potential in MCF-7 cells .
Molecular Mechanism
The molecular mechanism of Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a microtubule-targeting agent, inducing cell death through mitotic arrest . This mechanism is particularly effective in targeting rapidly dividing cancer cells, making it a potential candidate for anti-tumor therapies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate change over time. Studies have shown that it remains stable and effective in inducing cytotoxicity in a dose-dependent manner
Dosage Effects in Animal Models
The effects of Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate vary with different dosages in animal models. At higher doses, it has been observed to cause toxic or adverse effects, while lower doses may not be as effective in inducing the desired therapeutic outcomes . Understanding the threshold effects and optimal dosage is crucial for its potential therapeutic applications.
Metabolic Pathways
Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for its biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate within cells and tissues involve specific transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biological activity.
Subcellular Localization
Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with methyl 2-bromo-3-phenylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzodiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzodiazole derivatives .
科学研究应用
Methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials for electronic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
相似化合物的比较
Similar Compounds
Similar compounds to methyl 2-phenyl-3H-1,3-benzodiazole-5-carboxylate include other benzodiazole derivatives such as:
- Methyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate
- 2-Phenylbenzimidazole
- 2-Phenylbenzoxazole
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
methyl 2-phenyl-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15(18)11-7-8-12-13(9-11)17-14(16-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAHTAIRLQVQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methyl-5-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3150731.png)
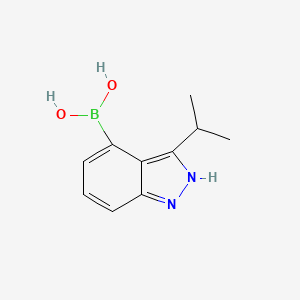
![Methyl 3-[4-(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B3150750.png)
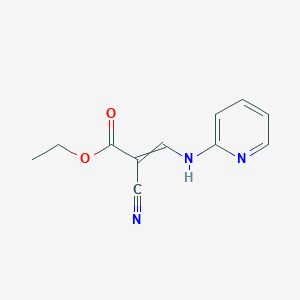
![7-Nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B3150757.png)
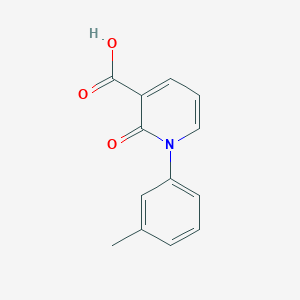
![6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150782.png)
![4-Oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxylic acid](/img/structure/B3150784.png)
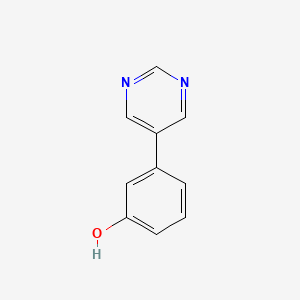
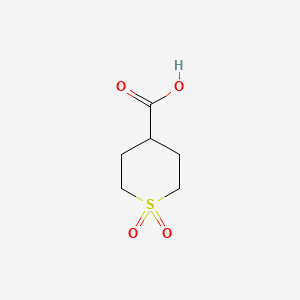
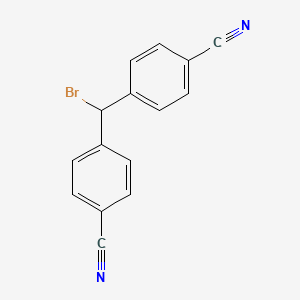
![4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B3150818.png)

